REACTION_SMILES
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[Al+3:2].[CH3:23][CH2:24][N+:25](=[O:26])[O-:27].[CH3:5][C:6]([Cl:7])=[O:8].[Cl-:1].[Cl-:3].[Cl-:4].[ClH:22].[cH:9]1[cH:10][cH:11][c:12]2[c:13]([cH:14]1)[o:15][c:16]1[cH:17][cH:18][cH:19][cH:20][c:21]21>>[CH3:5][C:6](=[O:8])[c:18]1[cH:17][c:16]2[o:15][c:13]3[c:12]([cH:11][cH:10][cH:9][cH:14]3)[c:21]2[cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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CC[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2c(c1)oc1ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1ccc2c(c1)oc1ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |